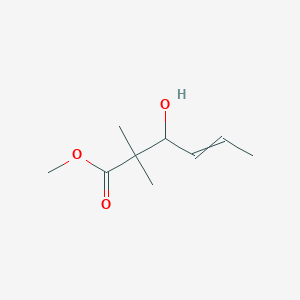
Methyl 3-hydroxy-2,2-dimethylhex-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-2,2-dimethylhex-4-enoate is an organic compound with the molecular formula C9H16O3 It is a methyl ester derivative of 3-hydroxy-2,2-dimethylhex-4-enoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-2,2-dimethylhex-4-enoate typically involves the esterification of 3-hydroxy-2,2-dimethylhex-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-2,2-dimethylhex-4-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The double bond in the hex-4-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of 3-oxo-2,2-dimethylhex-4-enoate or 3-carboxy-2,2-dimethylhex-4-enoate.
Reduction: Formation of methyl 3-hydroxy-2,2-dimethylhexanoate.
Substitution: Formation of methyl 3-chloro-2,2-dimethylhex-4-enoate or methyl 3-bromo-2,2-dimethylhex-4-enoate.
Scientific Research Applications
Methyl 3-hydroxy-2,2-dimethylhex-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-2,2-dimethylhex-4-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester moiety can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.
Comparison with Similar Compounds
Methyl 3-hydroxy-2,2-dimethylhexanoate: Lacks the double bond present in methyl 3-hydroxy-2,2-dimethylhex-4-enoate.
Methyl 3-chloro-2,2-dimethylhex-4-enoate: Contains a chlorine atom in place of the hydroxyl group.
Methyl 3-oxo-2,2-dimethylhex-4-enoate: Contains a ketone group instead of the hydroxyl group.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a double bond in its structure
Properties
CAS No. |
194657-67-5 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 3-hydroxy-2,2-dimethylhex-4-enoate |
InChI |
InChI=1S/C9H16O3/c1-5-6-7(10)9(2,3)8(11)12-4/h5-7,10H,1-4H3 |
InChI Key |
JSALHIFCZIJDKC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C(C)(C)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















